molecular formula C16H16FN3 B8740281 2-tert-Butylamino-4-[4-fluoro-phenylethynyl]pyrimidine CAS No. 876521-23-2

2-tert-Butylamino-4-[4-fluoro-phenylethynyl]pyrimidine

Cat. No.: B8740281
CAS No.: 876521-23-2
M. Wt: 269.32 g/mol
InChI Key: ISXQUWSDJKMSPH-UHFFFAOYSA-N
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Description

2-tert-Butylamino-4-[4-fluoro-phenylethynyl]pyrimidine is a useful research compound. Its molecular formula is C16H16FN3 and its molecular weight is 269.32 g/mol. The purity is usually 95%.
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Properties

CAS No.

876521-23-2

Molecular Formula

C16H16FN3

Molecular Weight

269.32 g/mol

IUPAC Name

N-tert-butyl-4-[2-(4-fluorophenyl)ethynyl]pyrimidin-2-amine

InChI

InChI=1S/C16H16FN3/c1-16(2,3)20-15-18-11-10-14(19-15)9-6-12-4-7-13(17)8-5-12/h4-5,7-8,10-11H,1-3H3,(H,18,19,20)

InChI Key

ISXQUWSDJKMSPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NC=CC(=N1)C#CC2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of Pd(PPh3)Cl2 (0.4 g) in Et3N (150 mL) and THF (150 mL) under a stream of N2, was added tert-butylamino-4-ethynylpyrimidine (18.6 g, 0.11 mol). After bubbling N2 into the solution for 15 min, 4-iodo-fluorobenzene (23.6 g, 0.11 mol) and CuI (0.22 g) were added sequentially. The mixture was stirred at rt for 2.5 h. The precipitate was filtered and washed with EtOAc. The filtrate was concentrated and the residue was diluted with EtOAc and loaded directly onto a short pad of silica gel. The product was eluted with 10% EtOAc in hexanes to afford the crude product, which was recrystallized from EtOAc/hexanes to give the title compound as a light yellow solid (25 g, 84%). TLC: Rf=0.30. mp 97-99° C. IR: 3287 (w), 2964 (w), 2222 (w), 1566 (s). 1H NMR: 8.26 (d, J=4.2 Hz, 1H), 7.60-7.55 (m, 2H), 7.10-7.00 (m, 2H), 6.65 (d, J=4.9 Hz, 1H), 5.22 (s, 1H), 1.45 (s, 9H). 13C NMR: 164.19, (162.19, 162.03), 157.77, 150.83, (134.35, 134.29), (117.84, 117.81), (115.94, 115.76), 112.37, 89.91, 87.24, 51.07, 28.86. Anal. Calcd for C16H16FN3: C, 71.36; H, 5.99; N, 15.60. Found: C, 71.25; H, 5.95; N, 15.66.
[Compound]
Name
Pd(PPh3)Cl2
Quantity
0.4 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
18.6 g
Type
reactant
Reaction Step Two
Quantity
23.6 g
Type
reactant
Reaction Step Three
Name
CuI
Quantity
0.22 g
Type
catalyst
Reaction Step Three
Yield
84%

Synthesis routes and methods II

Procedure details

A solution of 2-chloro-4-(4-fluoro-phenylethynyl)-pyrimidine (1 equiv.) in tert-butylamine (0.2 M) is heated at 80° C. in a sealed tube for 24 h. The mixture is cooled to rt, diluted with water, and extracted with EtOAc. The organic layer is concentrated and the residue purified by column chromatography to provide the title compound.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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0 (± 1) mol
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